molecular formula C12H13NO B8655399 2-(Quinolin-6-yl)propan-2-ol

2-(Quinolin-6-yl)propan-2-ol

Cat. No.: B8655399
M. Wt: 187.24 g/mol
InChI Key: JIQTZSSWSPDQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-6-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-quinolin-6-ylpropan-2-ol

InChI

InChI=1S/C12H13NO/c1-12(2,14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8,14H,1-2H3

InChI Key

JIQTZSSWSPDQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold solution of methylmagnesium iodide prepared from magnesium (0.454 g, 18.69 mmol) and methyliodide (1.16 ml, 18.69 mmol) in diethyl ether (15 ml), methyl quinoline-6-carboxylate (0.50 g, 2.67 mmol) in diethyl ether (5 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure and column chromatographed with ethyl acetate: petroleum ether to afford the title compound as a yellow liquid (0.42 g, 84%). 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 8.83 (dd J=4.2, 1.7 Hz, 1H), 8.34 (dd, J=8.2, 1.1 Hz, 1H), 8.00 (d, J=1.9 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.88 (dd, J=8.9, 2.0 Hz, 1H), 7.50 (q, J=4.1 Hz, 1H), 5.23 (s, 1H), 1.51 (s, 6H).
[Compound]
Name
ice
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0 (± 1) mol
Type
reactant
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Reaction Step One
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0.454 g
Type
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1.16 mL
Type
reactant
Reaction Step One
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0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of methylmagnesium iodide prepared from magnesium (0.454 g, 18.69 mmol) and methyliodide (1.16 ml, 18.69 mmol) in diethyl ether (15 ml), methyl quinoline-6-carboxylate (0.50 g, 2.67 mmol) in diethyl ether (5 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure and column chromatographed with ethyl acetate: petroleum ether to afford the title compound as a yellow liquid brown oil (0.41 g, 84%), 1H-NMR (δ ppm. DMSO-d6, 400 MHz): 8.83 (dd, J=4.2, 1.7 Hz, 1H), 8.34 (dd, J=8.2, 1.1 Hz, 1H), 8.00 (d, J=1.9 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.88 (dd, J=8.9, 2.0 Hz, 1H), 7.50 (q, J=4.1 Hz, 1H), 5.23 (s, 1H), 1.51 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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